Bulk Thermal Conductivity Enhancement at Room Temperature: 10±2% vs. Natural Silicon
Multiple independent laboratory measurements confirm that the bulk thermal conductivity of highly enriched ²⁸Si exceeds that of natural silicon by 10±2% at 300 K. A multi-laboratory study involving four samples with enrichment >99.9% established this value, resolving earlier discrepancies in the literature [1]. This enhancement is attributed to reduced phonon-isotope scattering due to the elimination of ²⁹Si and ³⁰Si mass variance in the crystal lattice [2].
| Evidence Dimension | Bulk thermal conductivity at room temperature (300 K) |
|---|---|
| Target Compound Data | κ = ~156 W m⁻¹ K⁻¹ (99.9% enriched ²⁸Si) |
| Comparator Or Baseline | κ = ~142 W m⁻¹ K⁻¹ (natural silicon, 92.2% ²⁸Si, 4.7% ²⁹Si, 3.1% ³⁰Si) |
| Quantified Difference | +10±2% enhancement for ²⁸Si relative to natural silicon |
| Conditions | Bulk single-crystal silicon; steady-state heat-flow technique; temperature range 5–300 K; multi-laboratory round-robin study |
Why This Matters
A 10% improvement in room-temperature thermal conductivity directly translates to lower junction temperatures and extended device lifetime in high-power semiconductor applications.
- [1] Kremer, R. K., Graf, K., Cardona, M., Devyatych, G. G., Gusev, A. V., Gibin, A. M., ... & Pohl, H. J. (2004). Thermal conductivity of isotopically enriched 28Si: revisited. Solid State Communications, 131(8), 499-503. View Source
- [2] Inyushkin, A. V., Taldenkov, A. N., Ager III, J. W., Haller, E. E., Riemann, H., Abrosimov, N. V., ... & Becker, P. (2018). Ultrahigh thermal conductivity of isotopically enriched silicon. Journal of Applied Physics, 123(9), 095112. View Source
